molecular formula C18H14N2O7 B11487741 8-methoxy-N-(2-methoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

8-methoxy-N-(2-methoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11487741
M. Wt: 370.3 g/mol
InChI Key: VQCNCABNLFYSLM-UHFFFAOYSA-N
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Description

8-methoxy-N-(2-methoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(2-methoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxy-2H-chromen-2-one and 2-methoxyaniline.

    Nitration: The chromenone derivative undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Amidation: The nitrated chromenone is then reacted with 2-methoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-(2-methoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 8-amino-N-(2-methoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide.

    Substitution: Formation of derivatives with substituted functional groups at the methoxy positions.

    Oxidation: Formation of oxidized derivatives, potentially with additional oxygen-containing functional groups.

Scientific Research Applications

8-methoxy-N-(2-methoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-N-(2-methoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 8-methoxy-N-(2-methoxyphenyl)quinoline-5-sulfonamide
  • 8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide
  • 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine

Uniqueness

8-methoxy-N-(2-methoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features, such as the presence of both methoxy and nitro groups on the chromene scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H14N2O7

Molecular Weight

370.3 g/mol

IUPAC Name

8-methoxy-N-(2-methoxyphenyl)-6-nitro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H14N2O7/c1-25-14-6-4-3-5-13(14)19-17(21)12-8-10-7-11(20(23)24)9-15(26-2)16(10)27-18(12)22/h3-9H,1-2H3,(H,19,21)

InChI Key

VQCNCABNLFYSLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-]

Origin of Product

United States

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